molecular formula C14H15N3O6 B12574698 2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid CAS No. 196190-63-3

2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid

Cat. No.: B12574698
CAS No.: 196190-63-3
M. Wt: 321.28 g/mol
InChI Key: NDWYITVUOVYAQD-UHFFFAOYSA-N
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Description

2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid is a complex organic compound with a molecular formula of C8H14N2O6. This compound is known for its unique structure, which includes a benzimidazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid typically involves the reaction of benzimidazole derivatives with carboxymethylating agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid apart is its unique benzimidazole ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

196190-63-3

Molecular Formula

C14H15N3O6

Molecular Weight

321.28 g/mol

IUPAC Name

2-[2-[[bis(carboxymethyl)amino]methyl]benzimidazol-1-yl]acetic acid

InChI

InChI=1S/C14H15N3O6/c18-12(19)6-16(7-13(20)21)5-11-15-9-3-1-2-4-10(9)17(11)8-14(22)23/h1-4H,5-8H2,(H,18,19)(H,20,21)(H,22,23)

InChI Key

NDWYITVUOVYAQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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